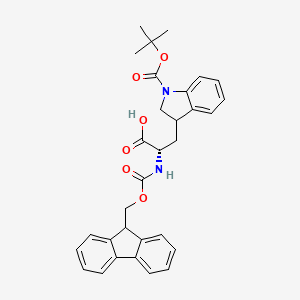

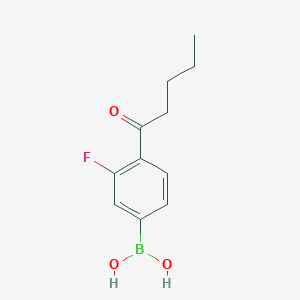

6-chloro-N-(4-fluorophenyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-chloro-N-(4-fluorophenyl)quinolin-4-amine” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Applications De Recherche Scientifique

Anticancer Potential

A series of 4-aminoquinoline derivatives, including compounds similar to 6-chloro-N-(4-fluorophenyl)quinolin-4-amine, have shown significant cytotoxic effects against human breast tumor cell lines, MCF7 and MDA-MB468. This highlights the compound's potential as a prototype molecule for developing new anticancer agents, with some derivatives displaying more potent effects compared to established drugs like chloroquine (Haiwen Zhang et al., 2007).

Fluorescent Sensing Applications

Fluorescent light-up detection of amine vapors based on aggregation-induced emission (AIE) properties has been developed using compounds related to this compound. This innovative approach enables the detection of volatile amine vapors, which are hazardous to human health, showcasing the compound's utility in environmental monitoring and food safety (Meng Gao et al., 2016).

Anti-inflammatory Activity

Research has also uncovered that fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, similar in structure to this compound, exhibit significant anti-inflammatory activity. These compounds have shown potential inhibitory effects on LPS-induced NO secretion, indicating their potential as anti-inflammatory agents (Yue Sun et al., 2019).

Development of Novel Therapeutic Agents

The scaffold of this compound offers a versatile platform for the synthesis of diverse pharmacologically active molecules. For instance, its derivatives have been explored for their cytotoxic activity against various carcinoma cell lines, suggesting the broad therapeutic potential of compounds based on this scaffold. Molecular docking studies have further supported their role as promising leads for the design of novel anticancer agents (H. Bhatt et al., 2015).

Mécanisme D'action

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and can interact with various cellular targets .

Mode of Action

It’s known that quinoline derivatives can inhibit bacterial dna gyrase, which is crucial for bacterial dna replication . This suggests that 6-chloro-N-(4-fluorophenyl)quinolin-4-amine might interact with its targets in a similar manner, leading to changes in cellular functions .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, including those involved in bacterial dna replication . Therefore, it’s plausible that this compound may affect similar pathways, leading to downstream effects on cellular functions .

Pharmacokinetics

Quinoline derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Given the known activities of quinoline derivatives, it’s plausible that this compound may have similar effects, such as inhibiting bacterial growth or other cellular functions .

Action Environment

Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

6-chloro-N-(4-fluorophenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2/c16-10-1-6-14-13(9-10)15(7-8-18-14)19-12-4-2-11(17)3-5-12/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKFWHQBJCYLKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2696357.png)

![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2696360.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)

![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)

![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)